molecular formula C15H23NO2 B5910009 N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide

N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide

Cat. No.: B5910009
M. Wt: 249.35 g/mol
InChI Key: GIUMJOHCULADMP-UHFFFAOYSA-N
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Description

Advantame is an N-substituted derivative of aspartame that is intended for use as a non-nutritive sweetener . It has been demonstrated to be approximately 100 times sweeter than aspartame and approximately 37000 times sweeter than sucrose .


Synthesis Analysis

Advantame is manufactured via a chemical synthesis . A novel sweetener with extremely sweetness potency, N-[N-3-(2-hydroxy-4-methyl-phenyl) propyl-α-aspartyl]-l-phenylalanine-1-methylester, was synthesized through a new synthetic method .


Molecular Structure Analysis

The molecular structure of Advantame was elucidated using single-crystal X-ray diffraction technique . The molecular formula of Advantame is C24H30N2O7 .


Chemical Reactions Analysis

The synthesis of Advantame involves several chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .


Physical and Chemical Properties Analysis

Advantame appears as a white to yellow powder, with a sweet taste . At 25°C, advantame was shown to be very slightly soluble in water (0.099 g advantame/100 ml water) and sparingly soluble in ethanol (1.358 g advantame/100 ml ethanol), with solubility increasing in both solvents with heating .

Mechanism of Action

While the exact mechanism of action for “N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide” is not available, Advantame, a similar compound, works as a non-nutritive sweetener .

Safety and Hazards

Advantame has been approved for use in foods within the EU and the US . The FDA acceptable daily intake of advantame for humans is 32.8 mg per kg of bodyweight (mg/kg bw), while according to EFSA it is 5 mg per kg of bodyweight (mg/kg bw) .

Future Directions

The synthesis and applications of Advantame and similar compounds continue to be a major area of research . Further studies could focus on improving the synthesis process, exploring new applications, and investigating the long-term effects of these compounds on human health.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-13(16-14(17)15(2,3)4)11-7-9-12(18-5)10-8-11/h7-10,13H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUMJOHCULADMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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